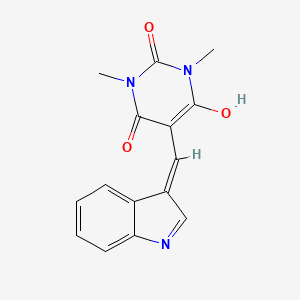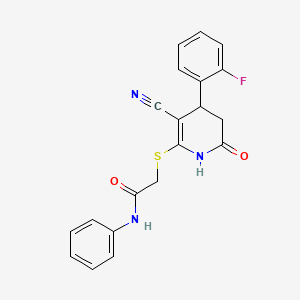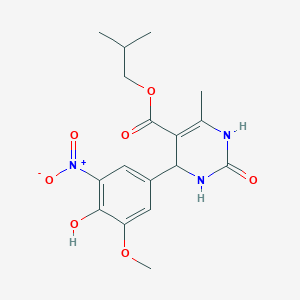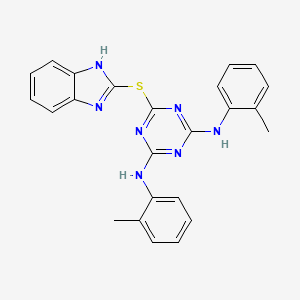
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is a synthetic organic compound with the molecular formula C15H13N3O3 It is a derivative of barbituric acid, featuring an indole moiety attached to the barbituric acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid can be synthesized through a condensation reaction between 1,3-dimethylbarbituric acid and 3-formylindole. The reaction typically involves the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the barbituric acid core.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid involves its interaction with specific molecular targets. The indole moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The barbituric acid core can also interact with biological macromolecules, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-5-(1-naphthylmethylene)barbituric acid
- 5-(Anilinomethylene)barbituric acid
- 5-(4-Nitrobenzylidene)barbituric acid
Uniqueness
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. The indole ring is known for its ability to engage in various interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications .
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7- |
Clé InChI |
BTYSUCRIJZMZPS-CLFYSBASSA-N |
SMILES isomérique |
CN1C(=C(C(=O)N(C1=O)C)/C=C\2/C=NC3=CC=CC=C32)O |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate](/img/structure/B11622283.png)
![2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11622285.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622295.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622307.png)
![ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11622315.png)
![4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate](/img/structure/B11622336.png)

![3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11622353.png)

![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622360.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622372.png)
![3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622378.png)


